molecular formula C15H24N4O3 B6970569 [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea

[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea

Cat. No.: B6970569
M. Wt: 308.38 g/mol
InChI Key: PEOFSNLGFUSERZ-CYBMUJFWSA-N
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Description

[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is a complex organic compound that features a furan ring, a piperazine moiety, and a urea linkage

Properties

IUPAC Name

[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-2-4-13(17-15(16)21)14(20)19-8-6-18(7-9-19)11-12-5-3-10-22-12/h3,5,10,13H,2,4,6-9,11H2,1H3,(H3,16,17,21)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOFSNLGFUSERZ-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Piperazine: This step involves the reaction of furan-2-carboxaldehyde with piperazine under reductive amination conditions.

    Introduction of the Oxopentan-2-yl Group: The furan-2-ylmethyl piperazine is then reacted with a suitable oxopentan-2-yl precursor, such as 2-oxopentanoic acid, under amide coupling conditions.

    Urea Formation: Finally, the intermediate is treated with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

In medicinal chemistry, [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. The urea linkage provides additional binding sites, enhancing the compound’s overall affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Similar in structure but lacks the piperazine and urea components.

    Piperazine derivatives: Compounds like 1-(2-furyl)piperazine share the piperazine core but differ in the substituents.

    Urea derivatives: Compounds such as N,N’-diarylureas have similar urea linkages but different substituents.

Uniqueness

[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is unique due to its combination of a furan ring, piperazine moiety, and urea linkage

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